molecular formula C15H17NO5S3 B2853756 methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate CAS No. 2034508-40-0

methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2853756
CAS No.: 2034508-40-0
M. Wt: 387.48
InChI Key: FZXLRVSNOYYRGN-UHFFFAOYSA-N
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Description

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a tetrahydropyran ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(thiophen-2-yl)oxan-4-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene and tetrahydropyran rings can be introduced through various cyclization reactions, such as the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfamoyl group can produce the corresponding amine.

Scientific Research Applications

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Tetrahydropyran derivatives: Compounds with the tetrahydropyran ring but different functional groups.

    Sulfamoyl compounds: Molecules containing the sulfamoyl group but with different core structures.

Uniqueness

Methyl 3-(N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and tetrahydropyran rings, along with the sulfamoyl group, makes it a versatile compound for various applications .

Properties

IUPAC Name

methyl 3-[(4-thiophen-2-yloxan-4-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S3/c1-20-14(17)13-11(4-10-23-13)24(18,19)16-15(5-7-21-8-6-15)12-3-2-9-22-12/h2-4,9-10,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXLRVSNOYYRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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